methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

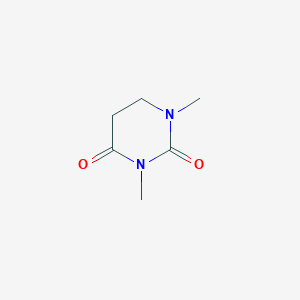

“Methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate” is a chemical compound. It is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A simple, green, and efficient method enables the synthesis of benzoxazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis

Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .Chemical Reactions Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Mécanisme D'action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety and Hazards

While specific safety and hazard information for “methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate” is not available in the sources retrieved, it’s important to handle all chemical compounds with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific compound .

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The future of “methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate” and similar compounds lies in further exploring their potential uses in medicinal, pharmaceutical, and industrial areas .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate involves the reaction of 2-aminophenol with carbon disulfide to form 2-mercaptobenzoxazole, which is then reacted with methyl chloroformate to form methyl 2-chloro-1,3-benzoxazole-7-carboxylate. The final step involves the substitution of the chlorine atom with a thiol group using sodium sulfide.", "Starting Materials": [ "2-aminophenol", "carbon disulfide", "methyl chloroformate", "sodium sulfide" ], "Reaction": [ "Step 1: React 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide to form 2-mercaptobenzoxazole.", "Step 2: React 2-mercaptobenzoxazole with methyl chloroformate in the presence of a base such as triethylamine to form methyl 2-chloro-1,3-benzoxazole-7-carboxylate.", "Step 3: React methyl 2-chloro-1,3-benzoxazole-7-carboxylate with sodium sulfide in the presence of a solvent such as dimethylformamide to substitute the chlorine atom with a thiol group, forming methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate." ] } | |

Numéro CAS |

213685-64-4 |

Nom du produit |

methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate |

Formule moléculaire |

C9H7NO3S |

Poids moléculaire |

209.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.